molecular formula C22H23N3O3S B2830503 1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone CAS No. 897487-05-7

1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone

Cat. No. B2830503
CAS RN: 897487-05-7
M. Wt: 409.5
InChI Key: LLFZIXPHZREVRC-UHFFFAOYSA-N
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Description

The compound “1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone” is a complex organic molecule. It contains a methoxy group attached to a benzothiazole ring, which is further connected to a piperazine ring through a carbonyl group . This compound seems to be related to a class of molecules that have been studied for their anti-inflammatory properties .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with a chloroethyl piperidine or morpholine derivative to yield the final products .


Molecular Structure Analysis

The molecular structure of this compound is likely to be confirmed using spectroanalytical data such as IR, 1H, 13C NMR, and mass spectral data . The presence of a methoxy group on the benzothiazole ring and the planarity between the imidazole ring and the thiazole ring could be key structural features .

Scientific Research Applications

Antibacterial Activity

Benzothiazole derivatives have demonstrated antibacterial potential. Researchers have synthesized compounds containing the thiazole ring with variable substituents, leading to diverse biological activities. While specific studies on 1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone are limited, its structural features suggest potential antibacterial effects. Further investigations are warranted to explore its efficacy against specific bacterial strains .

Anti-Inflammatory Properties

Thiazoles, including benzothiazole derivatives, exhibit anti-inflammatory activity. Although data on this specific compound are scarce, its structure suggests potential COX-1 inhibition. COX-1 inhibitors play a crucial role in managing inflammation-related disorders. Further studies are needed to validate its anti-inflammatory effects .

Antitumor and Anticancer Potential

Thiazole-based compounds have been investigated for their antitumor and anticancer properties. While direct evidence for 1-(4-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone is lacking, its structural motifs may contribute to inhibiting cancer cell growth. Researchers should explore its effects on specific cancer cell lines .

Antidiabetic Effects

Certain thiazole derivatives exhibit antidiabetic properties. While data on this compound are limited, its chemical features suggest possible interactions with diabetes-related targets. Investigating its effects on glucose metabolism and insulin sensitivity would be valuable .

Antioxidant Capacity

Thiazoles often possess antioxidant properties due to their electron-donating substituents. Although direct evidence for this compound is lacking, its methoxy and thiazole moieties hint at potential antioxidant effects. Researchers could explore its ability to scavenge free radicals and protect against oxidative stress .

Future Directions

The future directions for this compound could involve further studies to evaluate its potential biological activities. Given the anti-inflammatory activity of similar compounds, it could be interesting to explore its potential in treating inflammatory conditions .

properties

IUPAC Name

1-[4-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-14-4-9-18(28-3)19-20(14)29-22(23-19)25-12-10-24(11-13-25)21(27)17-7-5-16(6-8-17)15(2)26/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFZIXPHZREVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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